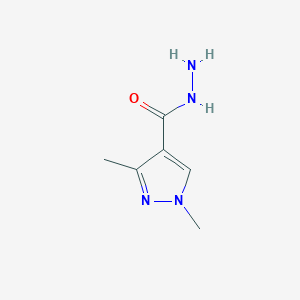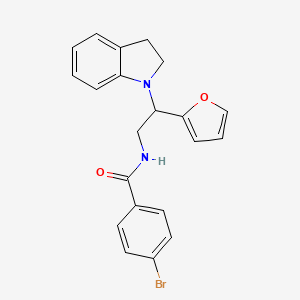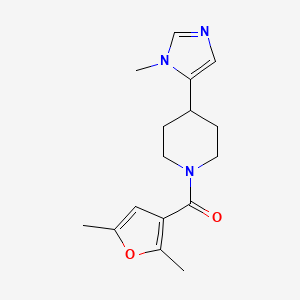
1,3-dimethyl-1H-pyrazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . It is characterized by a five-membered pyrazole ring substituted with two methyl groups at positions 1 and 3, and a carbohydrazide group at position 4. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines or alcohols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole-4-carboxylic acids, while reduction can produce pyrazole-4-methylamines .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its potential enzyme inhibition activity may be attributed to its ability to bind to the active sites of enzymes, thereby blocking their catalytic functions . Additionally, its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide: Similar structure with a carbohydrazide group at position 5 instead of 4.
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: Similar structure with methyl groups at positions 3 and 5 instead of 1 and 3.
Uniqueness
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 3, along with the carbohydrazide group at position 4, imparts distinct properties that differentiate it from other similar compounds .
Eigenschaften
IUPAC Name |
1,3-dimethylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-5(6(11)8-7)3-10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHSEIOJPHRUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-25-2 |
Source


|
| Record name | 1,3-dimethyl-1H-pyrazole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2651102.png)
![3-(4-ethoxybenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2651105.png)
![N-{[4-cyclohexyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2651107.png)
![5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2651108.png)
![3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2651109.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B2651110.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2651112.png)


![1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2651116.png)
![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)


